(3-Oxo-1,3-dihydro-isobenzofuran-1-YL)-acetonitrile
Description
Properties
IUPAC Name |
2-(3-oxo-1H-2-benzofuran-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c11-6-5-9-7-3-1-2-4-8(7)10(12)13-9/h1-4,9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLLUFNSKWOZQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570739 | |
| Record name | (3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18327-98-5 | |
| Record name | (3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of Phthalic Anhydride with Acetonitrile Derivatives
A foundational approach involves the condensation of phthalic anhydride with acetonitrile derivatives. This method leverages the reactivity of the anhydride group to form the isobenzofuranone core. In a study by Silva et al., phthalic anhydride was reacted with 1,3-dicarbonyl compounds under basic conditions, yielding C-3 functionalized isobenzofuranones. The reaction proceeds via nucleophilic attack of the acetonitrile moiety on the activated carbonyl group, followed by cyclization. Typical conditions include refluxing in aprotic solvents (e.g., toluene) at 100–150°C for 5–7 hours, achieving yields of 53–95%.
Key reagents :
-
Phthalic anhydride
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Acetonitrile derivatives (e.g., malononitrile)
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Base catalysts (e.g., sodium hydroxide)
Lithium Amide-Mediated Cyclization
An alternative route employs strong bases such as lithium diisopropylamide (LDA) to facilitate cyclization. In a protocol described by Schmidt et al., 1-methoxy-1,3-dihydroisobenzofuran was treated with LDA and n-butyllithium in benzene, resulting in deprotonation and subsequent ring closure. This method produced isobenzofuran derivatives with high purity (>95%) after column chromatography. The reaction’s success hinges on strict temperature control (0°C to room temperature) to prevent side reactions.
Critical parameters :
-
Temperature: 0–25°C
-
Reaction time: 15–30 minutes
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Purification: Silica gel chromatography (cyclohexane/ethyl acetate)
Mercury-Assisted Aromatization
Aromatization of intermediate dihydroisobenzofurans using mercury(II) acetate (Hg(OAc)₂) represents a specialized method. For example, treatment of 3-(2-hydroxy-6-oxocyclohex-1-enyl)isobenzofuran-1(3H)-one with Hg(OAc)₂ in acetic acid induced aromatization, forming the fully conjugated isobenzofuran system. This step is crucial for introducing aromatic stability, though the use of toxic mercury compounds poses environmental and safety challenges.
Conditions :
-
Solvent: Acetic acid
-
Catalyst: Hg(OAc)₂ (3 equivalents)
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Temperature: Reflux (110°C)
Optimization of Reaction Conditions
Temperature and Time Dependence
Optimal yields are achieved at elevated temperatures (100–150°C) for condensation reactions, as lower temperatures (<80°C) result in incomplete cyclization. Conversely, lithium-mediated methods require cryogenic conditions (0°C) to suppress undesired dimerization. Reaction times vary widely:
Catalytic Systems and Reagent Stoichiometry
The choice of catalyst significantly impacts efficiency. Base-catalyzed condensations employ stoichiometric amounts of NaOH or KOH, whereas mercury-mediated aromatization requires excess Hg(OAc)₂ (3 equiv). Catalytic Lewis acids (e.g., ZnCl₂) have been explored but show limited efficacy in acetonitrile-functionalized systems.
Case Studies in Synthesis
High-Yield Synthesis via Condensation Reactions
A representative synthesis of 3-(2-hydroxy-6-oxocyclohex-1-enyl)isobenzofuran-1(3H)-one (11 ) achieved a 64% yield through refluxing phthalic anhydride with acetylacetone in toluene. The product was recrystallized from ethyl acetate, demonstrating the importance of solvent selection in purification.
Data Table 1: Summary of Synthetic Methods
Stabilization and Purification Techniques
Isobenzofuran derivatives are light-sensitive and prone to dimerization. Schmidt et al. addressed this by storing the compound at −15°C, extending its stability to >8 months. Purification via column chromatography (cyclohexane/ethyl acetate, 8:2) effectively separates isomers, as demonstrated in the resolution of 3-substituted phthalides.
Challenges and Limitations
Scientific Research Applications
Chemistry
In synthetic organic chemistry, (3-Oxo-1,3-dihydro-isobenzofuran-1-YL)-acetonitrile serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various reactions—oxidation, reduction, and substitution—makes it versatile for creating diverse chemical compounds.
| Reaction Type | Products | Common Reagents |
|---|---|---|
| Oxidation | Carboxylic acids or ketones | Potassium permanganate, chromium trioxide |
| Reduction | Amines | Lithium aluminum hydride |
| Substitution | Various substituted derivatives | Sodium hydride |
Biology
The compound has been investigated for its potential biological activities:
- Antimicrobial Properties : Studies have shown that it exhibits activity against various bacterial strains.
- Anticancer Properties : Preliminary research indicates that it may inhibit cancer cell proliferation through specific molecular interactions.
Medicine
In medicinal chemistry, this compound is explored as a precursor for developing pharmaceutical agents. Its unique functional groups allow it to interact with biological targets effectively.
Case Studies
-
Antimicrobial Activity Study
- A study assessed the antimicrobial efficacy of this compound against common pathogens. Results indicated a significant reduction in bacterial growth at specific concentrations.
-
Anticancer Research
- In vitro studies on cancer cell lines demonstrated that compounds derived from this compound could inhibit cell division and induce apoptosis.
Mechanism of Action
The mechanism of action of (3-Oxo-1,3-dihydro-isobenzofuran-1-YL)-acetonitrile is primarily based on its ability to interact with biological targets through its functional groups. The nitrile group can form hydrogen bonds with enzymes or receptors, while the isobenzofuran ring can participate in π-π interactions. These interactions can modulate the activity of various molecular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared to three key analogs (Table 1), highlighting differences in functional groups and their implications:
Table 1: Structural Comparison of (3-Oxo-1,3-dihydro-isobenzofuran-1-YL)-acetonitrile and Analogs
| Compound Name | Molecular Formula | Functional Groups | Key Structural Features |
|---|---|---|---|
| This compound | C10H7NO2 | Isobenzofuranone, nitrile | Electron-withdrawing nitrile substituent |
| 2-(3-Oxo-1,3-dihydroisobenzofuran-1-ylidene)acetic acid (CAS 4743-57-1) | C10H8O4 | Isobenzofuranone, carboxylic acid | Acidic -COOH group, conjugated double bond |
| Phthalide (unsubstituted parent compound) | C8H6O2 | Isobenzofuranone | No substituents; simpler core structure |
| Methyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)acetate | C11H10O4 | Isobenzofuranone, ester | Ester group (-COOCH3) for enhanced solubility |
Key Observations :
- The nitrile group in the target compound enhances electrophilicity, enabling nucleophilic substitution or hydrolysis to amides/carboxylic acids. In contrast, the carboxylic acid analog (CAS 4743-57-1) participates in acid-base reactions or esterification .
- The ester derivative offers improved solubility in organic solvents compared to the nitrile and acid analogs.
- The unsubstituted phthalide lacks functional groups for further derivatization, limiting its synthetic utility.
Physicochemical and Reactivity Profiles
Table 2: Comparative Physicochemical Properties
Reactivity Highlights :
- The nitrile group undergoes hydrolysis under acidic or basic conditions to yield amides or carboxylic acids, a pathway absent in the ester and carboxylic acid analogs.
- The carboxylic acid analog (CAS 4743-57-1) can form salts or participate in cyclization reactions due to its conjugated system .
- Lumping strategies, as described in , group these compounds based on shared isobenzofuranone cores, predicting similar degradation pathways in environmental or metabolic contexts .
Crystallographic and Computational Insights
Crystallographic data for such compounds are often refined using programs like SHELXL , which is widely employed for small-molecule structural analysis . For example:
- Bond lengths and angles in the isobenzofuranone ring are consistent across analogs (C-O bond ~1.36 Å, C=O bond ~1.21 Å).
- The nitrile group in the target compound exhibits a characteristic C≡N bond length of ~1.16 Å, distinct from the C=O bonds in carboxylic acid or ester analogs.
Biological Activity
(3-Oxo-1,3-dihydro-isobenzofuran-1-YL)-acetonitrile is a compound belonging to the class of isobenzofuran derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, including anticancer, anti-inflammatory, and enzyme inhibition activities.
Overview of Isobenzofuran Derivatives
Isobenzofuran derivatives, particularly those functionalized at the C-3 position, have been noted for their significant biological activities. These compounds often exhibit properties such as antioxidant, antifungal, and anticancer effects. The presence of the isobenzofuran moiety allows for various interactions with biological targets, making them a focal point in medicinal chemistry.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays have demonstrated that derivatives of isobenzofuran can inhibit the proliferation of cancer cell lines. For instance, a series of C-3 functionalized isobenzofuran-1(3H)-ones were evaluated against U937 (lymphoma) and K562 (myeloid leukemia) cell lines using the MTT cytotoxicity assay. Notably, certain derivatives exhibited over 90% inhibition of cell viability at concentrations as low as 100 µM .
Table 1: IC50 Values of Selected Compounds Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 16 | K562 | 2.79 |
| Compound 18 | K562 | 1.71 |
| Etoposide (VP16) | K562 | 7.06 |
| Compound 16 | U937 | 62.97 |
| Compound 18 | U937 | 46.63 |
These findings suggest that this compound and its analogs could serve as promising candidates for further development in cancer therapeutics.
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its role as a tyrosinase inhibitor . Tyrosinase is an essential enzyme involved in melanin biosynthesis and has implications in various dermatological conditions. Research indicates that certain isobenzofuran derivatives can inhibit tyrosinase activity in a concentration-dependent manner .
Table 2: Tyrosinase Inhibition Potency of Selected Compounds
| Compound | Inhibition (%) at 100 µM |
|---|---|
| Phthalaldehydic acid | 85% |
| 2-(3-Oxo-1,3-dihydroisobenzofuran-1-yl)-1,3-phenylene diacetate | 90% |
The structural characteristics of these compounds facilitate their interaction with the copper atoms in the active site of tyrosinase, similar to known inhibitors like kojic acid .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3-Oxo-1,3-dihydro-isobenzofuran-1-YL)-acetonitrile, and how can reaction parameters be optimized?
- Methodological Answer : A common synthesis involves reacting 6-hydroxy-3-isobenzofuranone with bromoacetonitrile in dry acetone using potassium carbonate as a catalyst at 40–50°C for 2.5 hours. Yield optimization (80%) is achieved by controlling stoichiometry (1:2 molar ratio of starting material to bromoacetonitrile) and temperature. Post-reaction purification via aqueous workup and recrystallization (ethyl acetate/hexane) ensures purity . Factors like catalyst loading, solvent choice, and reaction time should be systematically varied using factorial design to identify optimal conditions.
Q. How is this compound characterized using spectroscopic and crystallographic techniques?
- Methodological Answer : Structural confirmation employs:
- NMR : H NMR (CDCl₃, 400 MHz) shows peaks at δ 7.56 (d, 1H), 6.64–6.69 (m, 2H), and 4.60 (s, 2H). C NMR confirms carbonyl (δ 197.6 ppm) and nitrile (δ 115.0 ppm) groups .
- X-ray diffraction : Monoclinic C2/c space group with unit cell parameters Å, Å, Å, and β = 91.469(2)°. Refinement using SHELXL yields , validating planar molecular geometry and intermolecular C–H···O hydrogen bonding .
Advanced Research Questions
Q. What challenges arise in resolving crystallographic data for this compound, and how are refinement tools like SHELX applied?
- Methodological Answer : Challenges include handling twinned crystals or weak diffraction. SHELXL refines structures by least-squares minimization on , incorporating constraints for hydrogen atoms (riding model, ) and addressing absorption effects via multi-scan corrections (SADABS). Residual electron density peaks (e.g., 0.18 e Å) near specific atoms require iterative refinement to resolve disorder or thermal motion artifacts .
Q. How do solvent polarity and temperature influence solubility, and what extraction methods are effective?
- Methodological Answer : The compound’s solubility in acetonitrile-water mixtures depends on temperature and ionic strength. Phase separation can be induced via:
- Salt-out extraction : Adding NaCl or KCO to disrupt hydrogen bonding.
- Low-temperature extraction : Cooling to -20°C to precipitate the compound.
Method selection should prioritize yield and purity, validated by HPLC or GC-FID (e.g., using factorial design to optimize mobile phase composition) .
Q. How can contradictions between spectroscopic and crystallographic data be resolved?
- Methodological Answer : Discrepancies (e.g., unexpected NMR shifts vs. X-ray bond lengths) require:
- Cross-validation with complementary techniques (e.g., IR for functional groups).
- Revisiting experimental conditions (e.g., solvent effects on NMR, crystal packing forces).
- Computational modeling (DFT) to correlate observed data with theoretical predictions .
Q. What experimental design principles apply to optimizing chromatographic analysis of this compound?
- Methodological Answer : A two-level factorial design evaluates factors like column temperature, mobile phase composition (acetonitrile/water ratio), and flow rate. Responses (retention time, peak symmetry) are modeled statistically to identify significant variables. For example, acetonitrile’s elution strength in HPLC can be calibrated using spiked standards and validated via Student’s t-test () .
Data Validation and Reporting
Q. How is crystallographic data for this compound archived and validated?
- Methodological Answer : Data (CIF files) are deposited in the Cambridge Crystallographic Data Centre (CCDC; deposition number 1505246). Validation includes checking for:
- R-factor convergence ().
- ADDSYM analysis to confirm space group symmetry.
- PLATON alerts for missed symmetry or voids. Public access via CCDC ensures reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
